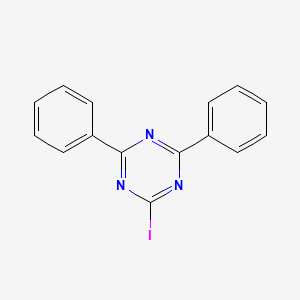

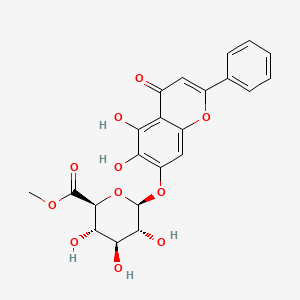

![molecular formula C24H19N B1632043 N-Phenyl-[1,1':4',1''-terphenyl]-4-amine CAS No. 897671-81-7](/img/structure/B1632043.png)

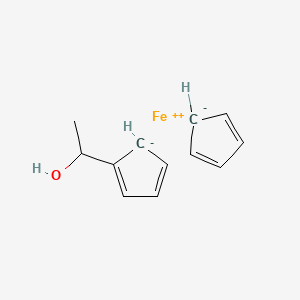

N-Phenyl-[1,1':4',1''-terphenyl]-4-amine

説明

“N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine” is a compound that is closely related to terphenyls . Terphenyls, also known as diphenylbenzenes or triphenyls, consist of a central benzene ring substituted with two phenyl groups . There are three substitution patterns: ortho-terphenyl, meta-terphenyl, and para-terphenyl .

科学的研究の応用

Application in Synthesis of Novel N-Phenoyl Phosphatidylethanolamine Derivatives

Field

Biochemistry and Pharmacology

Summary of Application

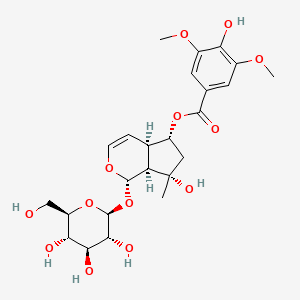

This compound has been used in the synthesis of new N-phenoyl phosphatidylethanolamine derivatives . These derivatives have shown potential applications in food emulsions and have been examined for additional antioxidant and biological activities .

Methods of Application

The synthesis was carried out by modifying natural egg phosphatidylethanolamine (PE) with various phenolic acids . All synthesized products were characterized by NMR, FT-IR, and ESI-MS spectral analysis .

Results

Among the active derivatives, compounds N-4-hydroxy-3-methoxy cinnamoyl PE, N-4-hydroxy-3,5-dimethoxy cinnamoyl PE, and N-(3,4)-di hydroxy cinnamoyl PE exhibited excellent radical scavenging activity with EC50 values of 9.7, 1.5, and 2.7 µg/mL, respectively .

Application in Synthesis of Substituted N-Phenylmaleimides

Field

Organic Chemistry

Summary of Application

This compound has been used in the synthesis of substituted N-phenylmaleimides, which are precursors of considerable interest due to their biological properties and use as intermediates in synthesis .

Methods of Application

The synthesis produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline . This is followed by a Diels–Alder reaction with 2,5-dimethylfuran .

Results

The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .

Application in Synthesis of New Fentanyl Analogs

Field

Pharmacology and Toxicology

Summary of Application

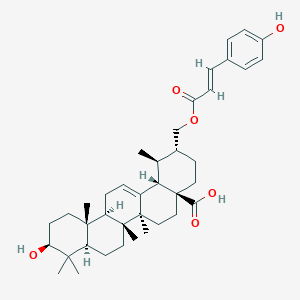

This compound has been used in the synthesis of new fentanyl analogs . These analogs have been responsible for a growing number of severe and fatal intoxications in the United States, Europe, Canada, Australia, and Japan in recent years .

Methods of Application

The synthesis of these new fentanyl analogs involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Results

The metabolic profiles of these new fentanyl analogs have been assessed by a systematic search of the scientific literature and official reports .

Application in Fluorescent Labeling

Field

Medical and Biological Research

Summary of Application

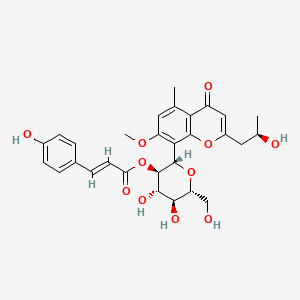

This compound has been used in the synthesis of fluorescent species, which have shown broad applications in the medical and biological fields as labeling or imaging reagents .

Methods of Application

The synthesis of these fluorescent species involves the modification of the compound with various functional compounds .

Results

These fluorescent species exhibit unique chemical and optical properties, making them ideal for use as labeling or imaging reagents in medical and biological research .

特性

IUPAC Name |

N-phenyl-4-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-3-7-19(8-4-1)20-11-13-21(14-12-20)22-15-17-24(18-16-22)25-23-9-5-2-6-10-23/h1-18,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXSLLOSYCKNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-[1,1':4',1''-terphenyl]-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B1631998.png)